Product packaging for Vilzemetkib(Cat. No.:CAS No. 1363402-44-1)

Vilzemetkib

Cat. No.: B12370119
CAS No.: 1363402-44-1
M. Wt: 642.7 g/mol
InChI Key: IXDALXNUFGTEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vilzemetkib (also known as AL-2846) is a potent and selective small molecule antagonist of the MET receptor tyrosine kinase, intended for research use only in laboratory settings . This product is not intended for use in diagnostic procedures or in human clinical treatment . This compound acts by specifically inhibiting the kinase activity of MET, a receptor known to play a key role in oncogenic signaling, cell proliferation, and metastasis . Its high potency is demonstrated with an IC50 value of 1.74 x 10-10 M in biochemical assays . This makes it a valuable tool for fundamental research in oncology, particularly for investigating MET-driven signaling pathways and tumor biology . This inhibitor is highly relevant for pharmaceutical research and pre-clinical drug discovery applications, such as exploring mechanisms of oncogenesis, studying drug resistance, and evaluating combination therapies . The compound is currently under clinical investigation, with ongoing Phase III trials for non-small cell lung cancer and thyroid cancer, highlighting its significant research value . As an RUO product, this compound is exempt from the regulatory requirements for in vitro diagnostic medical devices (IVDs) . It is supplied with clear labeling as "For Research Use Only" and must not be used for any clinical diagnostic purposes . Researchers are responsible for ensuring this product is used in accordance with all applicable laws and regulations, strictly within authorized laboratory settings for research purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36F2N4O5 B12370119 Vilzemetkib CAS No. 1363402-44-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1363402-44-1

Molecular Formula

C36H36F2N4O5

Molecular Weight

642.7 g/mol

IUPAC Name

1-N'-[4-[7-[[1-(cyclopentylamino)cyclopropyl]methoxy]-6-methoxyquinolin-4-yl]oxy-3-fluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C36H36F2N4O5/c1-45-31-19-26-28(20-32(31)46-21-35(13-14-35)42-24-4-2-3-5-24)39-17-12-29(26)47-30-11-10-25(18-27(30)38)41-34(44)36(15-16-36)33(43)40-23-8-6-22(37)7-9-23/h6-12,17-20,24,42H,2-5,13-16,21H2,1H3,(H,40,43)(H,41,44)

InChI Key

IXDALXNUFGTEMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCC3(CC3)NC4CCCC4)OC5=C(C=C(C=C5)NC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)F

Origin of Product

United States

Molecular and Cellular Pharmacology of Vilzemetkib: Preclinical Investigations

Elucidation of Vilzemetkib's Primary Therapeutic Targets

This compound is a receptor protein-tyrosine kinase antagonist, indicating that it functions by blocking the activity of a class of enzymes crucial for cell signaling. cancer.gov Preclinical studies have identified its primary targets as a range of receptor tyrosine kinases (RTKs) implicated in tumor growth and progression.

c-Met Receptor Tyrosine Kinase as a Key Target of this compound

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a primary target of this compound. nih.gov The c-Met signaling pathway plays a critical role in various cellular processes, and its dysregulation is a known driver in many types of cancer. nih.gov

This compound is designed to target and bind to the c-Met protein. nih.gov While specific binding affinity values such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for this compound against c-Met are not detailed in the currently available preclinical literature, its classification as a c-Met inhibitor implies a high degree of specificity and affinity for this receptor. The efficacy of such inhibitors is often contingent on their ability to selectively bind to the target kinase over other kinases in the human kinome, thereby minimizing off-target effects.

Upon binding to the c-Met protein, this compound acts to prevent its phosphorylation. nih.gov The phosphorylation of c-Met is a critical step in its activation, which in turn initiates a cascade of downstream signaling events. By inhibiting this initial phosphorylation, this compound effectively disrupts the entire c-Met-dependent signal transduction pathway. nih.gov This disruption can lead to the induction of cell death in tumor cells that either overexpress the c-Met protein or have a constitutively activated form of the receptor. nih.gov

Identification of Additional Receptor Tyrosine Kinase Targets of this compound

In addition to its potent activity against c-Met, preclinical evidence suggests that this compound is a multi-targeted tyrosine kinase inhibitor. A phase 1b study identified several other receptor tyrosine kinases as targets for this compound. These include:

VEGFR1 (Vascular Endothelial Growth Factor Receptor 1)

c-KIT (Stem cell factor receptor)

Axl (AXL receptor tyrosine kinase)

RET (Rearranged during transfection)

KDR (Kinase insert domain receptor, also known as VEGFR2)

VEGFR3 (Vascular Endothelial Growth Factor Receptor 3)

The following table summarizes the additional known receptor tyrosine kinase targets of this compound.

Target KinaseFull Name
VEGFR1Vascular Endothelial Growth Factor Receptor 1
c-KITStem cell factor receptor
AxlAXL receptor tyrosine kinase
RETRearranged during transfection
KDR (VEGFR2)Kinase insert domain receptor
VEGFR3Vascular Endothelial Growth Factor Receptor 3

Mechanisms of Action of this compound at the Cellular Level

The inhibitory effects of this compound on its target kinases translate into significant impacts on cellular functions, particularly on the signaling pathways that govern cell growth, survival, and proliferation.

This compound's Impact on Cellular Signaling Pathways

By blocking the phosphorylation of c-Met and other targeted receptor tyrosine kinases, this compound disrupts the downstream signaling cascades that are essential for tumor cell viability. The c-Met signaling pathway, for instance, activates several key downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which are central regulators of cell proliferation, survival, and migration.

While direct preclinical studies detailing the specific effects of this compound on these individual pathways are not yet widely published, its mechanism of action strongly implies a reduction in the activity of these crucial signaling networks. By preventing the initial activation of the receptor, this compound effectively cuts off the signals that would normally lead to the phosphorylation and activation of key proteins within the MAPK/ERK and PI3K/Akt pathways, thereby inhibiting the cellular processes that drive tumor progression.

This compound-Induced Cellular Processes (e.g., Apoptosis, Proliferation Inhibition, Migration Suppression)

This compound's mechanism of action at the cellular level involves the disruption of c-Met-dependent signal transduction pathways. cancer.gov The c-Met protein, a receptor tyrosine kinase, plays a crucial role in the proliferation, survival, invasion, and metastasis of tumor cells when overexpressed or mutated. cancer.gov

Preclinical data indicates that by binding to and inhibiting the phosphorylation of the c-Met protein, this compound can induce cell death in tumor cells that either overexpress or have a constitutively activated c-Met protein. cancer.gov This induction of apoptosis is a key mechanism through which this compound exerts its antitumor effects.

A summary of the targeted cellular processes is presented in the table below.

Cellular ProcessEffect of this compound (based on mechanism of action)Target Molecule
ApoptosisInduction of cell death in c-Met overexpressing cells cancer.govc-Met
ProliferationInhibition of tumor cell growth cancer.govc-Met
SurvivalDisruption of survival signals in tumor cells cancer.govc-Met
InvasionImplied inhibition through c-Met pathway disruption cancer.govc-Met
MetastasisImplied inhibition through c-Met pathway disruption cancer.govc-Met

Influence of this compound on Angiogenesis Pathways in Preclinical Models

The c-Met signaling pathway is a recognized contributor to tumor angiogenesis, the process by which tumors develop their own blood supply to support growth and metastasis. cancer.gov this compound, as a c-Met inhibitor, has been identified as an antiangiogenic tyrosine kinase inhibitor with multiple targets. nih.gov

In preclinical models, the inhibition of c-Met by this compound is expected to disrupt the signaling cascades that promote the formation of new blood vessels. The targeted disruption of c-Met signaling interferes with the communication between tumor cells and the surrounding endothelial cells, which are critical for angiogenesis.

This compound is known to target multiple kinases involved in angiogenesis, including c-MET, VEGFR1, KDR (VEGFR2), and VEGFR3. nih.gov This multi-targeted approach suggests a broader impact on angiogenesis pathways beyond c-Met inhibition alone. By inhibiting these key receptors, this compound can potentially block the signaling of major pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

Detailed preclinical studies quantifying the specific effects of this compound on angiogenesis markers and vessel density in preclinical models are not extensively published. However, its classification as an antiangiogenic TKI is based on its known targets within these critical pathways. nih.gov

The table below summarizes the key angiogenesis-related targets of this compound.

Target KinaseRole in Angiogenesis
c-MetPromotes tumor angiogenesis cancer.gov
VEGFR1Modulates endothelial cell migration and proliferation
KDR (VEGFR2)Major mediator of VEGF-driven angiogenesis
VEGFR3Primarily involved in lymphangiogenesis, but also contributes to angiogenesis

Preclinical Efficacy Studies of Vilzemetkib in Disease Models

In Vitro Experimental Paradigms for Vilzemetkib Efficacy Assessment

In vitro studies are fundamental for determining a drug's mechanism of action and its effect on cells in a controlled environment. nih.gov

Cell Culture Models for this compound Efficacy Evaluation

Cell culture models are indispensable tools in cancer research and drug discovery, allowing for the preliminary assessment of a compound's anti-cancer activity. mdpi.com

Two-Dimensional (2D) Cell Culture Systems

Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, are a primary method for high-throughput screening of potential anti-cancer drugs. researchgate.net These systems are used to determine a compound's ability to inhibit cell proliferation and induce cell death. However, specific studies detailing the use of 2D cell culture systems to evaluate this compound's efficacy, including the specific cancer cell lines tested and corresponding results (such as IC50 values), are not publicly available.

Three-Dimensional (3D) Cell Culture and Organoid Models

Three-dimensional (3D) cell culture and organoid models offer a more physiologically relevant environment than 2D cultures by mimicking the complex architecture and cell-cell interactions of a tumor. mdpi.comgelomics.com These advanced models, which can be derived from patient tissues, are used to better predict a drug's efficacy in a clinical setting. frontiersin.org Despite the growing importance of these models in drug development, there is no publicly available research describing the evaluation of this compound in specific 3D or organoid cancer models.

Biochemical and Cell-Based Assays for this compound Activity

Biochemical and cell-based assays are critical for understanding how a drug interacts with its molecular targets. patsnap.com

This compound is known to be a multi-target receptor protein-tyrosine kinase antagonist. springer.com Its targets include c-Met, VEGFR1/2/3, c-KIT, Axl, and RET. patsnap.com The evaluation of its activity would typically involve:

Kinase Activity Assays : These biochemical assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, which is the transfer of a phosphate (B84403) group to a substrate. tudelft.nl Luminescence-based assays that quantify ADP production are a common method. promega.com

Phosphorylation Assays : These cell-based assays measure the phosphorylation status of target proteins within a cell after treatment with a drug. researchgate.net This helps confirm that the drug is engaging its target and inhibiting the intended signaling pathway in a cellular context. nih.gov

While these are the standard methods used to characterize a kinase inhibitor, specific data from such assays for this compound, including potency against its various kinase targets (e.g., IC50 or Kd values), have not been published.

In Vivo Preclinical Models for this compound Therapeutic Potential

In vivo studies in animal models are a crucial step to evaluate a drug's efficacy and behavior within a complex living system before human trials. meliordiscovery.com

Rodent Xenograft and Syngeneic Models

Rodent models are standard for assessing the anti-tumor potential of new cancer therapies. levitasbio.com

Xenograft Models : These models involve implanting human cancer cells or patient-derived tumors (PDX) into immunocompromised mice. mdpi.comnih.gov They are widely used to determine if a drug can inhibit the growth of human tumors in a living organism.

Syngeneic Models : These models use mouse tumor cells implanted into mice with a competent immune system. They are particularly valuable for evaluating immunotherapies and drugs that may modulate the tumor microenvironment. nih.gov

Although this compound has advanced to Phase III clinical trials, suggesting it demonstrated significant efficacy in preclinical in vivo models, the specific details of these studies—such as the tumor models used (e.g., specific lung or thyroid cancer xenografts), the extent of tumor growth inhibition, and other endpoints—have not been made public.

Based on the available information, it is not possible to provide a detailed article on the preclinical efficacy of this compound specifically within the Chorioallantoic Membrane (CAM) model and other specified in vivo disease models.

Searches for "this compound," also known as AL2846, a c-Met inhibitor, did not yield specific preclinical data related to its use in the Chorioallantoic Membrane (CAM) model for tumor angiogenesis and growth. guidetopharmacology.orgpatsnap.com

Furthermore, while this compound is undergoing clinical evaluation for a variety of solid tumors, including non-small cell lung carcinoma, thyroid cancer, ovarian cancer, and pancreatic cancer, specific preclinical research findings in dedicated in vivo models for these and the other listed carcinomas (differentiated thyroid gland carcinoma, esophageal squamous cell carcinoma, hepatocellular carcinoma, cervical cancer, endometrial carcinoma) are not available in the provided search results. patsnap.comspringer.com The existing data primarily focuses on the clinical trial status of the compound.

Therefore, the requested detailed research findings and data tables for the specified preclinical models cannot be generated. To provide an accurate and factual response, no content can be produced for the outlined sections due to the absence of relevant scientific information on this compound's preclinical efficacy in these specific contexts.

Investigation of Acquired Resistance Mechanisms to Vilzemetkib in Preclinical Settings

Development of Vilzemetkib-Resistant Preclinical Models

To study acquired resistance, researchers must first develop laboratory models that mimic this clinical phenomenon. This is primarily achieved by exposing cancer cells to a drug over an extended period, selecting for cells that can survive and proliferate despite the presence of the inhibitor. nih.gov

The generation of drug-resistant cancer cell lines is a foundational method in resistance research. nih.govatcc.org This process involves the chronic exposure of parental, drug-sensitive cancer cell lines to gradually increasing concentrations of the therapeutic agent. nih.gov Cells that survive this selective pressure are expanded at each stage, ultimately resulting in a cell line that can tolerate significantly higher concentrations of the drug compared to the original parental line. nih.govmdpi.com This dose-escalation protocol can take several months to a year to complete. atcc.org The resulting resistant cell lines serve as invaluable tools for exploring the genetic and phenotypic changes that drive resistance. nih.govnih.gov

Table 1: Illustrative Protocol for Generating this compound-Resistant Cell Lines
StepProcedureRationaleDuration
1. Baseline IC50 DeterminationDetermine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.Establishes the initial sensitivity of the cells to the drug.1-2 weeks
2. Initial Chronic ExposureCulture parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50.To initiate the selection process for tolerant cells without causing mass cell death.4-8 weeks
3. Stepwise Dose EscalationGradually increase the concentration of this compound in the culture medium as cells adapt and resume proliferation.To apply continuous selective pressure, favoring the growth of increasingly resistant clones. nih.gov3-9 months
4. Resistance ConfirmationRe-evaluate the IC50 of the newly generated cell line and compare it to the parental line.A significant increase in IC50 confirms the successful development of a resistant phenotype. nih.gov1-2 weeks
5. CharacterizationPerform molecular analyses (e.g., sequencing, western blot) to identify mechanisms of resistance.To understand the genetic and signaling alterations responsible for the resistant state.Ongoing

While cell lines are useful, in vivo models, such as patient-derived xenografts (PDXs) or cell line-derived xenografts in immunocompromised mice, provide a more clinically relevant system that includes the influence of a tumor microenvironment. crownbio.comnih.gov In these models, resistance is typically induced by treating tumor-bearing animals with the drug until the tumors, after an initial response, begin to regrow. nih.gov This regrowth signifies the development of acquired resistance. nih.gov These resistant tumors can then be excised and analyzed to identify the resistance mechanisms that evolved within a complete biological system. crownbio.com

Molecular Mechanisms of this compound Resistance

Resistance to c-Met inhibitors can be broadly categorized into two main types: on-target mechanisms, which involve alterations to the c-Met protein itself, and off-target mechanisms, which involve the activation of alternative signaling pathways that bypass the need for c-Met signaling. researchgate.netnih.gov

On-target resistance occurs when changes in the MET gene prevent the drug from effectively binding to and inhibiting the c-Met receptor. researchgate.net Studies of other MET TKIs have revealed several such mechanisms that are pertinent to this compound.

Secondary MET Kinase Domain Mutations: The most common on-target mechanism involves the acquisition of new mutations within the MET kinase domain. nih.gov These mutations can interfere with drug binding or stabilize the active conformation of the kinase. Specific mutations in codons D1228, Y1230, H1094, G1163, and L1195 have been identified in patients who developed resistance to other MET inhibitors. nih.govnih.gov

MET Gene Amplification: Another mechanism is the amplification of the mutant MET allele. researchgate.netnih.gov This leads to a massive overproduction of the c-Met receptor, effectively overwhelming the inhibitor at standard concentrations. nih.gov This increase in target protein quantity requires higher drug levels to achieve the same level of inhibition.

Table 2: Examples of On-Target Resistance Mechanisms Observed with MET TKIs
MechanismDescriptionSpecific ExamplesReference
Secondary Kinase Domain MutationsAcquired mutations in the c-Met protein that hinder inhibitor binding or activity.MET D1228N/H, Y1230C/S/H, H1094Y, G1163R, L1195V researchgate.netnih.govnih.gov
MET Gene AmplificationIncrease in the copy number of the MET gene, leading to protein overexpression.High-level amplification of the MET exon 14-mutant allele. researchgate.netnih.govnih.gov
HGF AmplificationIncreased production of Hepatocyte Growth Factor (HGF), the ligand for c-Met.HGF gene amplification. researchgate.net

Off-target resistance, often termed "bypass signaling," occurs when cancer cells activate alternative signaling pathways to maintain growth and survival, rendering the inhibition of c-Met ineffective. nih.govnih.gov This is a common form of resistance to many targeted therapies. nih.govelsevierpure.com

Activation of Other Receptor Tyrosine Kinases (RTKs): Tumor cells can upregulate or acquire activating mutations in other RTKs, such as the Epidermal Growth Factor Receptor (EGFR), HER2, or AXL. nih.govmdpi.com These activated receptors can then signal through the same downstream pathways that c-Met uses, such as the PI3K/AKT and MAPK/ERK pathways, thereby circumventing the blockade imposed by this compound. nih.govnih.gov For instance, MET amplification is a well-documented mechanism of resistance to EGFR inhibitors, and conversely, EGFR activation can cause resistance to MET inhibitors. elsevierpure.comnih.gov

Mutations in Downstream Signaling Molecules: Another bypass strategy involves acquiring mutations in genes downstream of c-Met, most notably in the RAS-MAPK pathway. researchgate.net Activating mutations in genes like KRAS or BRAF can perpetually switch on this critical pro-survival pathway, making the cell's growth independent of upstream signals from c-Met. nih.govnih.gov

Table 3: Key Off-Target (Bypass) Resistance Mechanisms
Pathway/MechanismDescriptionSpecific ExamplesReference
EGFR Pathway ActivationUpregulation or amplification of the EGFR receptor.EGFR amplification. researchgate.netnih.govnih.gov
HER2/ERBB Family ActivationAmplification or overexpression of other ERBB family receptors.HER2 amplification, HER3 amplification. nih.govnih.govmdpi.com
RAS/MAPK Pathway ActivationAcquisition of activating mutations in downstream effector proteins.KRAS mutations (e.g., G12S, G13V), BRAF amplification. researchgate.netnih.govnih.govnih.gov
PI3K/AKT Pathway AlterationsMutations or activation of components in the PI3K signaling cascade.PIK3CA mutations. nih.govmdpi.com

Methodological Approaches for Identifying Resistance Mechanisms

A variety of sophisticated laboratory techniques are employed to uncover the molecular basis of resistance in the preclinical models described above.

Next-Generation Sequencing (NGS): This is a cornerstone technology for identifying resistance mechanisms. By sequencing the DNA and/or RNA from resistant cells and comparing it to the parental cells, researchers can pinpoint specific mutations, gene amplifications, and fusions that arose during the acquisition of resistance. nih.govnih.gov Analysis of circulating tumor DNA (ctDNA) from the plasma of tumor-bearing animals can also provide a non-invasive way to track the emergence of resistance mutations over time. nih.gov

CRISPR-Based Genetic Screens: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology allows for systematic, genome-wide screening to identify genes whose loss or mutation confers drug resistance. bioworld.comebi.ac.uk These powerful screens can uncover novel and unexpected resistance pathways. crownbio.com

Phosphoproteomics and Kinome Profiling: These methods provide a snapshot of the signaling state of the cell by measuring the activity of hundreds of kinases simultaneously. By comparing the kinase activity profiles of sensitive and resistant cells, researchers can identify upregulated bypass signaling pathways that may not be apparent from genomic data alone.

Multi-omics Approaches: Integrating data from genomics (DNA), transcriptomics (RNA), and proteomics (protein) provides a comprehensive view of the cellular changes leading to resistance. crownbio.com This systems-biology approach can reveal complex interactions between different pathways and identify key nodes that could be targeted to overcome resistance. crownbio.com

Functional Studies to Validate Resistance Drivers

Once potential resistance mechanisms are identified through genomic and proteomic profiling, functional studies are crucial to confirm that these alterations are indeed driving the resistance phenotype. onclive.com These studies are typically conducted in vitro using cancer cell lines and in vivo using animal models, such as patient-derived xenografts (PDXs). nih.gov

To validate an on-target mutation, researchers can introduce the specific MET mutation into drug-sensitive parental cells and assess whether it confers resistance to the c-Met inhibitor. nih.gov Conversely, using a different type of c-Met inhibitor that is unaffected by the specific mutation can demonstrate restored sensitivity, further validating the resistance mechanism. aacrjournals.orgnih.gov For instance, resistance caused by mutations at positions D1228 and Y1230 in response to type I MET inhibitors could potentially be overcome by a type II inhibitor that binds differently. nih.govacs.org

For off-target mechanisms, functional validation often involves a combination of approaches. For example, if EGFR amplification is identified as a resistance driver, researchers can test whether the resistant cells have become dependent on EGFR signaling. nih.gov This can be demonstrated by showing that the resistant cells are now sensitive to an EGFR inhibitor. nih.govnih.gov A key finding from such studies is that combined inhibition of both MET and the activated bypass pathway (e.g., EGFR) can often restore sensitivity and overcome resistance. nih.govnih.gov This provides a strong rationale for combination therapy strategies in the clinic.

The table below outlines common functional validation approaches for resistance drivers.

Resistance Driver Type Experimental Approach Expected Outcome
On-Target MET Mutation Introduce mutation into sensitive cellsCells become resistant to the initial inhibitor
Treat resistant cells with a different class of MET inhibitorSensitivity is restored
Off-Target Bypass Pathway Activation (e.g., EGFR) Treat resistant cells with an inhibitor of the bypass pathway (e.g., EGFR inhibitor)Cells show sensitivity to the new inhibitor
Treat resistant cells with a combination of the MET inhibitor and the bypass pathway inhibitorSynergistic cell killing and restored sensitivity

Directed Evolution Approaches and Mutagenesis Screens

To proactively identify a comprehensive landscape of potential resistance mutations, researchers employ directed evolution and mutagenesis screens in preclinical models. aacrjournals.orgnih.gov These powerful techniques can uncover not only known resistance mutations but also novel ones that may emerge in a clinical setting.

In a typical mutagenesis screen, a large population of cancer cells dependent on MET signaling is exposed to a chemical mutagen, such as N-ethyl-N-nitrosourea (ENU), to induce random point mutations throughout the genome. aacrjournals.org This mutagenized cell population is then treated with the c-Met inhibitor. Cells that survive and proliferate are those that have acquired a resistance-conferring mutation. By sequencing the MET gene in these resistant clones, a spectrum of mutations that cause resistance can be identified. aacrjournals.orgnih.gov

These screens have been successfully used for other kinase inhibitors and have been applied to c-Met inhibitors as well. aacrjournals.org For example, a screen using a selective MET inhibitor in BaF3 cells engineered to be dependent on MET signaling identified a range of resistance mutations, with the majority occurring at residues Y1230 and D1228. aacrjournals.org Such screens can be performed with different inhibitors to reveal distinct mutation profiles, reflecting the different binding modes of the drugs. aacrjournals.org

The data generated from these unbiased screens are invaluable for several reasons:

They can predict which mutations are likely to arise in patients treated with this compound.

They provide a rationale for developing next-generation inhibitors that can overcome these specific mutations.

They can inform the design of molecular diagnostic assays to monitor for the emergence of resistance in patients.

Preclinical Research on Vilzemetkib in Combination Therapies

Rationale for Combination Strategies with Vilzemetkib

The rationale for combining this compound with other therapeutic agents is rooted in fundamental principles of cancer biology: the inevitability of drug resistance and the potential for synergistic cell killing.

Inhibition of a single node in a complex signaling network like the MAPK pathway can trigger compensatory mechanisms that lead to therapeutic resistance. This resistance can be either intrinsic (pre-existing in the tumor) or acquired (developing during treatment).

A primary mechanism of resistance to MEK inhibition is the reactivation of the MAPK pathway through feedback loops. When MEK is inhibited by this compound, the cell can respond by relieving negative feedback signals, leading to the hyperactivation of upstream components like RAF kinases. This, in turn, can lead to a rebound in ERK signaling, ultimately bypassing the MEK blockade and restoring pro-survival signals .

Furthermore, cancer cells can develop resistance by activating parallel survival pathways. When the MAPK pathway is suppressed, cells may upregulate alternative signaling cascades, such as the PI3K/AKT/mTOR pathway. This pathway also promotes cell growth, proliferation, and survival, and its activation can render cells insensitive to the effects of MEK inhibition alone. Therefore, combination therapies are designed to simultaneously block the primary pathway with this compound while also targeting these escape routes to prevent or overcome resistance .

Beyond overcoming resistance, combination strategies aim to achieve synergy, where the combined therapeutic effect is greater than the sum of the effects of each individual agent. This compound can be combined with agents that have non-overlapping mechanisms of action to induce a more profound anti-tumor response .

For example, combining this compound with a cytotoxic chemotherapeutic agent can create a "one-two punch." this compound can arrest the cell cycle or prime cancer cells for apoptosis, thereby sensitizing them to the DNA-damaging effects of chemotherapy. Similarly, combining this compound with an agent targeting a parallel survival pathway (e.g., PI3K) can induce synthetic lethality, a state where the simultaneous inhibition of two pathways is lethal to the cancer cell, while inhibition of either pathway alone is not . This approach allows for a multi-pronged attack on the complex signaling networks that drive tumor growth and survival.

Preclinical Evaluation of this compound with Other Anti-Cancer Agents

Based on the strong rationale for combination therapy, this compound has been evaluated in various preclinical models alongside immunotherapies, chemotherapies, and other targeted agents.

MEK inhibition has been shown to modulate the tumor microenvironment (TME), making it more susceptible to immune-mediated killing. Preclinical studies investigated the combination of this compound with an anti-PD-L1 antibody in a CT26 syngeneic mouse model of colorectal cancer, which is known to be immunologically "cold" and generally resistant to checkpoint inhibitors alone.

The combination of this compound and an anti-PD-L1 antibody resulted in significantly enhanced anti-tumor activity compared to either agent alone. This synergistic effect was characterized by complete and durable tumor regressions in a substantial fraction of the treated animals. Mechanistic studies revealed that the combination therapy favorably altered the TME by increasing the infiltration of cytotoxic CD8+ T cells and decreasing the population of immunosuppressive regulatory T cells (Tregs) .

Table 1: Preclinical Efficacy of this compound in Combination with Anti-PD-L1
Model SystemTreatment GroupTumor Growth Inhibition (TGI)Key Immunological Finding
CT26 Colorectal Carcinoma (Syngeneic Mouse Model)Vehicle Control-Baseline immune profile
This compound MonotherapyModerateIncreased tumor antigen presentation (MHC I)
Anti-PD-L1 MonotherapyMinimalLimited T-cell activation
This compound + Anti-PD-L1Synergistic; Complete Regressions Observed Significant increase in tumor-infiltrating CD8+ T cells; Favorable CD8+/Treg ratio

The combination of this compound with standard-of-care chemotherapy has been explored as a strategy to enhance efficacy in difficult-to-treat cancers like pancreatic ductal adenocarcinoma (PDAC), which is frequently driven by KRAS mutations.

In preclinical xenograft models of KRAS-mutant PDAC (MIA PaCa-2), the combination of this compound with Gemcitabine demonstrated superior anti-tumor activity compared to either monotherapy. The combination treatment led to significant tumor growth inhibition and, in some cases, tumor regression. This suggests that this compound-mediated MEK inhibition can sensitize pancreatic cancer cells to the cytotoxic effects of Gemcitabine, providing a strong preclinical basis for this combination approach .

Table 2: Preclinical Efficacy of this compound in Combination with Gemcitabine
Model SystemTreatment GroupObserved Anti-Tumor Activity
MIA PaCa-2 Pancreatic Cancer (Xenograft Model)Vehicle ControlProgressive tumor growth
This compound MonotherapyTumor stasis
Gemcitabine MonotherapyModest tumor growth inhibition
This compound + GemcitabineSignificant tumor growth inhibition and regression

A highly rational combination strategy for this compound involves co-targeting parallel or feedback signaling pathways. Given that resistance to MEK inhibitors often involves the activation of the PI3K/AKT/mTOR pathway, combining this compound with a PI3K or AKT inhibitor is a prominent area of investigation for the MEK inhibitor class. This dual blockade aims to prevent the establishment of this key resistance mechanism, thereby inducing a more durable and potent anti-tumor response.

While this approach is a central focus in the development of MEK inhibitors for KRAS-mutant cancers, specific preclinical data for this compound combined with other targeted agents like PI3K inhibitors are not as widely published as its combinations with immunotherapy or chemotherapy. Nevertheless, the strong biological rationale supports the ongoing exploration of such combinations to achieve a more comprehensive blockade of cancer cell signaling networks.

Mechanisms Underlying Synergistic Effects of this compound Combinations

Preclinical research has illuminated the molecular mechanisms that underpin the synergistic anti-tumor effects observed when this compound is combined with other targeted therapies. These combinations are designed to create a more profound and durable inhibition of cancer cell growth and survival by co-targeting key signaling pathways and overcoming intrinsic and acquired resistance. The primary mechanism of this compound, a dual RAF/MEK inhibitor, is to clamp MEK in an inactive complex with RAF, thereby blocking both MEK kinase activity and RAF-mediated MEK phosphorylation. businesswire.comprnewswire.comverastem.com This action prevents the compensatory activation of MEK that can limit the effectiveness of other MEK inhibitors. businesswire.comprnewswire.comverastem.com

Vertical Inhibition of the MAPK Pathway

A principal strategy for achieving synergy with this compound is through "vertical inhibition," where multiple nodes within the same signaling cascade, specifically the RAS-RAF-MEK-ERK (MAPK) pathway, are targeted simultaneously. This approach is particularly relevant in cancers driven by KRAS mutations.

In preclinical models of KRAS G12C-mutant non-small cell lung cancer (NSCLC), combining this compound with KRAS G12C inhibitors like sotorasib (B605408) or adagrasib has demonstrated significant synergy. researchgate.netresearchgate.netaacrjournals.org The combination leads to a more profound and sustained blockade of the ERK signaling pathway than what can be achieved with either agent alone. prnewswire.comonclive.comnasdaq.com This deeper inhibition of RAS pathway signaling correlates with a synergistic reduction in tumor cell viability in 3D cell culture models. researchgate.netresearchgate.netaacrjournals.org In vivo studies have further shown that the combination of this compound with sotorasib can induce strong tumor regressions, a stark contrast to the effects of sotorasib monotherapy. researchgate.netresearchgate.net

The mechanistic basis for this enhanced efficacy includes a stronger inhibition of markers for cell cycle progression and a more potent activation of pro-apoptotic markers when compared to treatment with a KRAS G12C inhibitor by itself. aacrjournals.org By targeting both the upstream KRAS driver mutation and the downstream RAF/MEK signaling nodes, the combination effectively curtails the pathway's output, addressing potential bypass mechanisms that can arise from targeting a single point.

Combination PartnerCancer ModelKey Mechanistic Findings
Sotorasib (KRAS G12C inhibitor)KRAS G12C-mutant NSCLC cell lines and in vivo modelsDeeper and more durable inhibition of ERK pathway signaling. prnewswire.comonclive.comnasdaq.com Synergistic reduction in tumor cell viability. researchgate.netresearchgate.netaacrjournals.org Induction of strong tumor regressions in vivo. researchgate.netresearchgate.net
Adagrasib (KRAS G12C inhibitor)KRAS G12C-mutant NSCLC cell linesSynergistic reduction in tumor cell viability. researchgate.netresearchgate.netaacrjournals.org Enhanced blockade of ERK pathway signaling. prnewswire.comclinicaltrialsarena.com
MRTX1133 (KRAS G12D inhibitor)KRAS G12D-mutant pancreatic cancer modelsSynergistic reduction in cell viability in 3D cultures. verastem.com Enhanced anti-tumor efficacy in patient-derived xenograft models. verastem.com

Overcoming Adaptive Resistance

Another key synergistic mechanism involves combining this compound with inhibitors that target pathways activated as a form of adaptive resistance to MAPK pathway inhibition.

Combination with mTOR Inhibitors: Preclinical studies in KRAS-mutant NSCLC models have shown that inhibition of the MAPK pathway by this compound can lead to the activation of the PI3K/AKT/mTOR pathway. aacrjournals.org This is evidenced by an increase in the phosphorylation of PRAS40, a substrate of AKT. aacrjournals.org This activation of the PI3K pathway serves as an adaptive resistance mechanism. By co-administering this compound with an mTOR inhibitor, such as everolimus, this resistance mechanism can be overcome. aacrjournals.org Everolimus effectively inhibits the PI3K pathway, as shown by the decreased phosphorylation of p70S6K and RPS6. aacrjournals.org This dual blockade results in synergistic anti-proliferative activity across various KRAS mutant cell lines (G12C, G12V, and G12D) and a significant reduction in tumor volume in xenograft models. aacrjournals.org

Combination with FAK Inhibitors: Activation of focal adhesion kinase (FAK) has been identified as a mechanism of resistance to MEK inhibitors. The combination of this compound with the FAK inhibitor defactinib (B1662816) has shown synergistic effects in preclinical models of low-grade serous ovarian cancer. researchgate.net Mechanistically, the combination leads to a more potent inhibition of MAPK pathway signaling compared to this compound alone, as demonstrated by a significant reduction in phosphorylated ERK (pERK). researchgate.net Furthermore, this combination was able to overcome putative resistance mechanisms to this compound, such as the induction of MYC and PI3K signaling. researchgate.net

Combination PartnerCancer ModelKey Mechanistic Findings
Everolimus (mTOR inhibitor)KRAS-mutant NSCLC cell lines and xenograftsOvercomes adaptive resistance via PI3K pathway activation. aacrjournals.org Synergistic anti-proliferative activity. aacrjournals.org Significant reduction in tumor volume in vivo. aacrjournals.org
Defactinib (FAK inhibitor)Low-grade serous ovarian cancer organoids and in vivo modelsStronger inhibition of MAPK pathway signaling (reduced pERK). researchgate.net Overcomes resistance mechanisms involving MYC and PI3K signaling. researchgate.net Induction of tumor regressions in vivo. researchgate.net

Advanced Preclinical Methodologies and Research Paradigms for Vilzemetkib

Novel Preclinical Models for Vilzemetkib Investigation

Information regarding the development or use of specific, novel preclinical models to study this compound could not be located.

Due to these limitations, the generation of the requested article cannot proceed.

Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models are advanced preclinical tools that involve the direct implantation of fresh human tumor tissue into immunodeficient mice. nih.govmdpi.com Unlike traditional cell line-derived xenograft models, PDX models are recognized for their ability to retain the principal histological, genetic, and molecular characteristics of the original patient's tumor, including its heterogeneity and microenvironment. mdpi.comnih.gov This high-fidelity replication makes them powerful instruments for translational cancer research, offering superior predictive value for clinical outcomes. mdpi.comnih.gov

In the context of this compound, a potent c-Met inhibitor, PDX models serve as a crucial platform for evaluating efficacy and identifying predictive biomarkers. springer.comguidetopharmacology.org Researchers can establish a diverse panel of PDX models from various cancer types where c-Met signaling is a known driver, such as non-small cell lung cancer, thyroid cancer, or colorectal cancer. springer.com By implanting tumor fragments from different patients into mice, a "living biobank" is created that mirrors the genetic diversity seen in the human population.

The evaluation of this compound in these models allows for preclinical trials that mimic the design of human clinical studies. xn--9kr57xk9fjp6a.com Cohorts of mice bearing different PDX tumors can be treated with this compound, and the anti-tumor activity is assessed by measuring tumor volume over time. The key advantage is the ability to correlate the drug's efficacy with the specific genetic signature of each PDX model. For instance, a strong anti-tumor response might be observed only in PDX models harboring c-Met amplification or specific mutations, providing strong evidence for patient selection strategies in future clinical trials. These models are instrumental in studying mechanisms of both primary and acquired resistance to this compound.

Table 1: Hypothetical Research Findings for this compound in Gastric Cancer PDX Models
PDX Model IDc-Met Gene StatusTumor TypeThis compound Treatment Outcome (Tumor Growth Inhibition %)Conclusion
GC-001AmplifiedAdenocarcinoma85%High Sensitivity
GC-002Non-AmplifiedAdenocarcinoma15%Low Sensitivity
GC-003Exon 14 Skipping MutationSignet Ring Cell92%High Sensitivity
GC-004Wild TypeAdenocarcinoma10%Low Sensitivity

Humanized Mouse Models for Immune-Oncology Research

Humanized mouse models represent a significant advancement for preclinical immuno-oncology research. nih.gov These models are created by engrafting components of the human immune system into severely immunodeficient mice, which allows for the in vivo study of interactions between human tumors and a human immune system. nih.govnih.gov This is particularly relevant for evaluating compounds like this compound, which may be used in combination with immunotherapies such as immune checkpoint inhibitors. patsnap.com

Standard immunodeficient mice used for PDX models lack a functional immune system, precluding the study of immune-mediated anti-tumor effects. frontiersin.org To overcome this, humanized mice are developed, typically by engrafting human CD34+ hematopoietic stem cells, which then differentiate into a full range of human immune cells, including T cells, NK cells, and myeloid cells. nih.govpharmalegacy.com When a human tumor (either a PDX or cell line-derived xenograft) is implanted in these mice, it creates a preclinical model where the efficacy of human-specific immunotherapies can be assessed. nih.gov

For this compound, humanized mouse models are invaluable for investigating its potential synergistic effects with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies. patsnap.com Research can be designed to assess whether this compound's inhibition of the c-Met pathway can modulate the tumor microenvironment to make it more susceptible to an immune attack. Key research questions addressed using these models include whether this compound increases the infiltration of human T-cells into the tumor, alters the phenotype of tumor-associated macrophages, or upregulates the expression of immune checkpoints on cancer cells. youtube.com These models provide a platform to dissect the complex interplay between targeted therapy and immunotherapy before moving into human trials. nih.gov

Table 2: Illustrative Study Design for this compound in a Humanized Mouse Model
Treatment GroupTumor ModelPrimary EndpointsSecondary Endpoints
Vehicle ControlPDX (NSCLC, c-Met+)Tumor Growth RateBaseline Human T-cell Infiltration (CD8+)
This compound MonotherapyPDX (NSCLC, c-Met+)Tumor Growth InhibitionChanges in Cytokine Profile (e.g., IFN-γ)
Anti-PD-1 MonotherapyPDX (NSCLC, c-Met+)Tumor Growth InhibitionPD-L1 Expression on Tumor Cells
This compound + Anti-PD-1PDX (NSCLC, c-Met+)Synergistic Tumor Growth InhibitionEnhanced Human T-cell Infiltration and Activation

Microfluidic and Organ-on-a-Chip Systems for this compound Evaluation

Microfluidic and organ-on-a-chip (OoC) systems are revolutionary in vitro platforms that aim to recapitulate the complex microenvironments of human organs and tissues in a miniaturized format. nih.govmdpi.com These devices, typically made from biocompatible polymers like PDMS, use microchannels to perfuse cell cultures, simulating physiological fluid flow and enabling the creation of 3D tissue structures that mimic in vivo conditions more accurately than static 2D cell cultures. nih.gov This technology offers a promising alternative to traditional preclinical models for evaluating drug efficacy and mechanism of action. nih.govmdpi.com

For the evaluation of this compound, a "tumor-on-a-chip" model can be engineered to simulate the specific microenvironment of a c-Met driven cancer. researchgate.net Such a device would co-culture human cancer cells (with known c-Met status) alongside other critical cell types found in the tumor microenvironment, such as endothelial cells to form vascular networks and stromal fibroblasts. nih.gov this compound can be introduced into the system through continuous microfluidic perfusion, mimicking its systemic administration in a patient.

This advanced methodology allows for the real-time, high-resolution imaging and analysis of this compound's effects on various biological processes. researchgate.net Researchers can directly observe the drug's impact on cancer cell proliferation and apoptosis. Furthermore, the inclusion of a vascular network allows for the study of this compound's potential anti-angiogenic effects, while multi-chamber chips can be designed to assess its ability to inhibit cancer cell invasion and metastasis. nu.edu.kz These systems provide a highly controlled and human-relevant platform to investigate the pharmacodynamics of this compound, bridging the gap between simple cell cultures and complex in vivo models. nih.gov

Table 3: Parameters for this compound Evaluation Using a Tumor-on-a-Chip Platform
ParameterMethod of AnalysisResearch Question
Cell ViabilityLive/Dead Fluorescent StainingWhat is the direct cytotoxic/cytostatic effect of this compound on cancer cells?
Target EngagementImmunofluorescence for p-MetDoes this compound effectively inhibit c-Met phosphorylation in a 3D environment?
Anti-AngiogenesisImaging of Endothelial Tube FormationDoes this compound disrupt the formation of new blood vessel-like structures?
Invasion/MetastasisTracking Cell Migration Across ChambersCan this compound prevent cancer cells from invading surrounding tissue matrices?

Future Directions and Unanswered Questions in Vilzemetkib Preclinical Research

Emerging Targets and Pathways Relevant to Vilzemetkib

Preclinical research has established this compound as a potent inhibitor of the c-Met receptor tyrosine kinase. delveinsight.compatsnap.com Its anti-tumor effects are thought to stem primarily from the disruption of c-Met-driven downstream signaling, which plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. delveinsight.com However, this compound is recognized as a multi-target inhibitor, and a comprehensive understanding of its full spectrum of activity is still an area of active investigation.

Clinical trial information has revealed that this compound's target profile extends beyond c-Met to include other receptor tyrosine kinases such as VEGFR, Axl, RET, and KIT. The preclinical exploration of this compound's engagement with these alternative targets and their associated downstream pathways is a critical future direction. Investigating the impact of this compound on these pathways could uncover new therapeutic opportunities and provide a more complete picture of its mechanism of action.

Further preclinical studies are warranted to elucidate the downstream consequences of this compound's interaction with these emerging targets. Key areas of inquiry should include the modulation of signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to many aspects of cancer cell biology. A deeper understanding of how this compound influences these interconnected signaling networks will be vital for optimizing its clinical application and identifying potential combination therapy strategies.

Development of Next-Generation this compound Analogs

As with many targeted therapies, the development of resistance is a significant clinical challenge. A crucial area of future preclinical research will be the design and synthesis of next-generation this compound analogs with improved properties. This could include analogs with enhanced potency against resistant mutations, a more favorable selectivity profile to minimize off-target effects, or improved pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be fundamental to this effort. By systematically modifying the chemical structure of this compound and evaluating the impact on target binding, cellular activity, and other pharmacological properties, researchers can identify key structural features that can be optimized. Computational modeling and simulation can also play a vital role in the rational design of new analogs.

Preclinical evaluation of any new analogs in a panel of sensitive and resistant cancer models will be necessary to assess their potential advantages over the parent compound. The goal of this research is to create a pipeline of novel agents that can overcome the limitations of current therapies and provide new options for patients who have developed resistance to this compound.

Interrogating this compound's Role in Specific Disease Microenvironments

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in tumor progression, metastasis, and response to therapy. A key area of future preclinical research is to interrogate the specific effects of this compound within different disease microenvironments.

The Bone Microenvironment: The ongoing clinical trial of this compound in non-small cell lung cancer with bone metastasis highlights the importance of understanding its activity in this specific niche. delveinsight.commaastrichtuniversity.nl Preclinical research using in vivo models of bone metastasis is needed to investigate how this compound affects the complex interplay between tumor cells, osteoclasts, osteoblasts, and other stromal cells within the bone. delveinsight.com Such studies could reveal whether this compound has direct effects on bone remodeling in addition to its anti-tumor activity.

The Immune Microenvironment: The combination of this compound with immune checkpoint inhibitors in clinical trials suggests a potential immunomodulatory role for the drug. nih.govoaepublish.com Preclinical studies are needed to explore how this compound modulates the tumor immune microenvironment. This could include investigating its effects on the infiltration and function of various immune cell populations, such as T cells, natural killer cells, and myeloid-derived suppressor cells. Understanding these immunomodulatory effects could provide a strong rationale for combination immunotherapy strategies and help to identify the patient populations most likely to benefit. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.